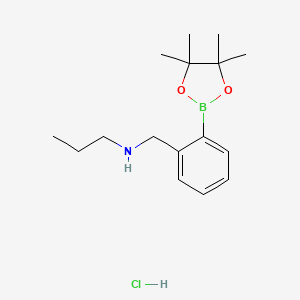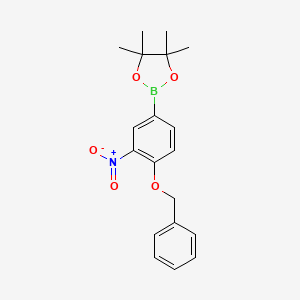
2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is a boronic ester derivative that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzyloxy group and a nitro group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 4-(benzyloxy)-3-nitrophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The benzyloxy group can be cleaved to yield the corresponding phenol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium borohydride or hydrogenation over a palladium catalyst can be used for the reduction of the nitro group.
Reduction: Hydrogenation or catalytic transfer hydrogenation can be employed to cleave the benzyloxy group.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens can be used for aromatic substitution reactions.
Major Products Formed:
Reduction of Nitro Group: 2-(4-(BENZYLOXY)-3-AMINOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Cleavage of Benzyloxy Group: 2-(4-HYDROXY-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Aromatic Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further interact with other molecules through hydrogen bonding and electrostatic interactions. The benzyloxy group can be cleaved to expose a phenolic hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. The dioxaborolane moiety can form stable complexes with diols and other Lewis bases, making it useful in various chemical transformations.
Comparison with Similar Compounds
4-(BENZYLOXY)-3-NITROPHENYLBORONIC ACID: Similar structure but lacks the dioxaborolane moiety.
2-(4-(BENZYLOXY)-3-NITROPHENYL)-1,3,2-DIOXABOROLANE: Similar structure but with different substituents on the dioxaborolane ring.
Uniqueness: 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to the presence of both the benzyloxy and nitro groups on the phenyl ring, as well as the dioxaborolane moiety. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitro-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-10-11-17(16(12-15)21(22)23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLRJQQEQSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
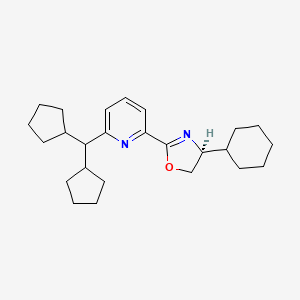
![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)
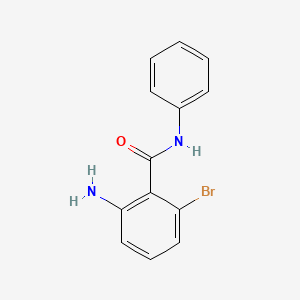
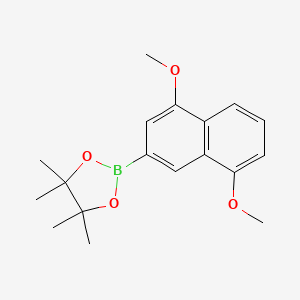
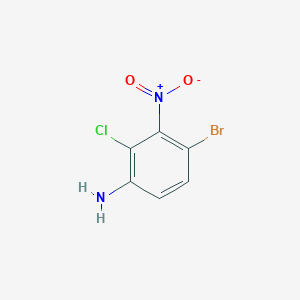
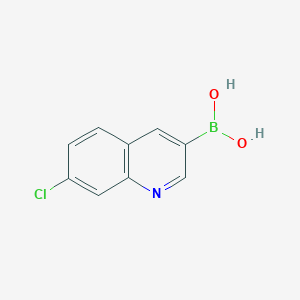
![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)
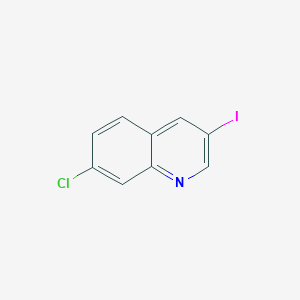
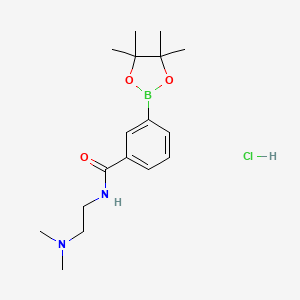
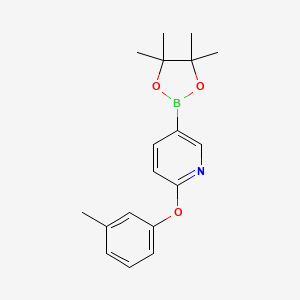
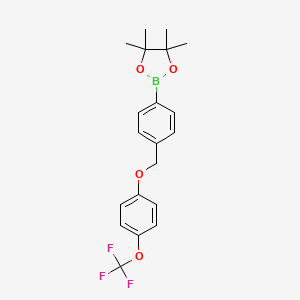
![(4-(6-Hydroxybenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B8248070.png)
